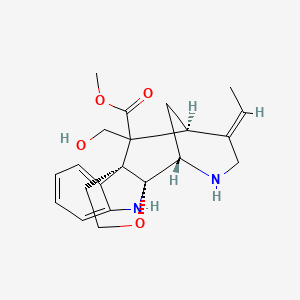

Aspidodasycarpine

Description

Properties

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl (1S,9R,10S,13E,14S)-13-ethylidene-15-(hydroxymethyl)-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-3-13-11-22-17-10-15(13)19(12-24,18(25)26-2)20-8-9-27-21(17,20)23-16-7-5-4-6-14(16)20/h3-7,15,17,22-24H,8-12H2,1-2H3/b13-3-/t15-,17-,19?,20-,21-/m0/s1 |

InChI Key |

OQJSSGHGITUGKL-MEASUVLSSA-N |

Isomeric SMILES |

C/C=C\1/CN[C@H]2C[C@@H]1C([C@@]34[C@@]2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |

Canonical SMILES |

CC=C1CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |

Synonyms |

aspidodasycarpine |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Aspidodasycarpine in laboratory settings?

- Methodological Answer : this compound synthesis typically follows multi-step organic reactions, such as cyclization or alkaloid-specific pathways. Purification involves column chromatography (silica gel or HPLC) with solvent systems optimized for polar intermediates. Validate purity using melting point analysis and TLC (Rf comparison to standards). For structural confirmation, combine NMR (¹H, ¹³C, DEPT, and 2D-COSY) with high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize this compound’s physicochemical properties?

- Methodological Answer : Key properties include solubility (tested in DMSO, ethanol, and aqueous buffers via shake-flask method), logP (via octanol-water partitioning), and stability under varying pH/temperature. Use UV-Vis spectroscopy for λmax determination and differential scanning calorimetry (DSC) for thermal stability. Document batch-to-batch variability using validated analytical protocols .

Q. What in vitro assays are recommended for initial screening of this compound’s bioactivity?

- Methodological Answer : Prioritize target-agnostic assays such as cytotoxicity (MTT assay on cancer cell lines), antimicrobial susceptibility (MIC determination via broth microdilution), or enzyme inhibition (e.g., acetylcholinesterase for neuroactivity). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to minimize false positives .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer : Conduct orthogonal assays to validate conflicting findings. For example, if one study reports apoptosis induction (via caspase-3 assays) and another suggests autophagy (LC3-II Western blot), use siRNA knockdown of suspected pathways to isolate mechanisms. Cross-reference experimental conditions (e.g., cell line specificity, concentration ranges) and apply meta-analysis tools to identify confounding variables .

Q. What strategies optimize experimental design for this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS for plasma concentration profiling in rodent models, with sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration. Account for metabolite interference by spiking plasma with deuterated internal standards. Apply non-compartmental analysis (NCA) for AUC and half-life calculations, and validate with compartmental modeling if nonlinear kinetics are observed .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

- Methodological Answer : Integrate transcriptomics (RNA-seq of treated vs. control cells) with proteomics (LC-MS-based TMT labeling) to map pathway perturbations. Use STRING or KEGG databases for network analysis. Validate hub targets (e.g., kinases) via surface plasmon resonance (SPR) binding assays. Correlate omics findings with phenotypic screens to prioritize mechanistic hypotheses .

Q. What statistical frameworks are robust for analyzing dose-response anomalies in this compound studies?

- Methodological Answer : For non-monotonic dose responses, apply Hill-slope models with variable cooperativity or biphasic sigmoidal curves. Use Akaike information criterion (AIC) to compare model fits. Address outliers via Grubbs’ test or robust regression. Report 95% confidence intervals for EC50 values and validate with bootstrap resampling .

Key Methodological Considerations

- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data in repositories like Zenodo .

- Interdisciplinary Validation : Combine biochemical assays with computational docking (AutoDock Vina) to predict binding affinities .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.